molecular formula C8H6BrNO2 B3046680 5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1268153-81-6

5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B3046680
CAS No.: 1268153-81-6
M. Wt: 228.04
InChI Key: VARQARLDHMGBSN-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a bromine atom at the 5th position and a methyl group at the 7th position, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-aminophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydro derivatives with different biological activities.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-benzoxazole derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: The compound’s derivatives are studied for their antimicrobial, antifungal, and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets in biological systems. The bromine and methyl groups can influence its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the methyl group at the 7th position.

    7-Methyl-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the bromine atom at the 5th position.

    5-Chloro-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Has a chlorine atom instead of bromine at the 5th position.

Uniqueness

The presence of both the bromine atom at the 5th position and the methyl group at the 7th position makes 5-Bromo-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one unique. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-bromo-7-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARQARLDHMGBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289541
Record name 5-Bromo-7-methyl-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268153-81-6
Record name 5-Bromo-7-methyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268153-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methyl-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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